2-((Azetidin-3-ylmethyl)thio)ethan-1-ol
CAS No.:
Cat. No.: VC20468706
Molecular Formula: C6H13NOS
Molecular Weight: 147.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NOS |
|---|---|
| Molecular Weight | 147.24 g/mol |
| IUPAC Name | 2-(azetidin-3-ylmethylsulfanyl)ethanol |
| Standard InChI | InChI=1S/C6H13NOS/c8-1-2-9-5-6-3-7-4-6/h6-8H,1-5H2 |
| Standard InChI Key | UJGWZANTQIFCQP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)CSCCO |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The IUPAC name 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol denotes a molecule comprising:
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An azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a methyl group.
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A thioether linkage (-S-) connecting the azetidine methyl group to a 2-hydroxyethyl moiety.
The molecular formula is C₆H₁₃NOS, with a molecular weight of 147.24 g/mol. Structurally, it combines the conformational rigidity of the azetidine ring with the polarity of the hydroxyl and thioether groups, which may influence its solubility and biological interactions .
Comparative Structural Analogues
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Azetidine-3-carboxylic acid derivatives: These compounds, such as tert-butyl 3-iodoazetidine-1-carboxylate, share the azetidine core and are used in peptide mimetics .
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2-[1-(1,3-Thiazolin-2-yl)azetidin-3-yl]thio-carbapenems: Antibiotic agents with azetidinyl-thioether motifs, highlighting the pharmacological relevance of this structural feature .
Synthesis and Manufacturing
Azetidine Ring Construction
The azetidine core can be synthesized via methods reported by Ji et al., such as the iodoazetidine intermediate route :
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Cyclization: Reaction of 1-bromo-3-chloropropane with benzylamine under high dilution yields N-benzylazetidine.
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Functionalization: The 3-position is alkylated using methyl iodide, followed by deprotection to yield 3-methylazetidine.
Table 1: Reaction Conditions for Azetidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 1-Bromo-3-chloropropane, BnNH₂ | 65–70 | |
| 3-Methylation | CH₃I, K₂CO₃, DMF | 80 |
Physicochemical Properties
Predicted Properties
Using computational tools and analogues like 2-(thiophen-3-yl)ethanol , key properties include:
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LogP (Partition Coefficient): ~1.2–1.6, indicating moderate lipophilicity.
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Water Solubility: ~2.0–2.5 mg/mL, driven by the hydroxyl and azetidine’s polarity.
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pKa: The hydroxyl group has an estimated pKa of 14–15, while the azetidine nitrogen’s pKa is ~9.5, making it weakly basic.
Table 2: Comparative Physicochemical Data
| Property | 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol | 2-(Thiophen-3-yl)ethanol |
|---|---|---|
| Molecular Weight | 147.24 | 128.19 |
| LogP | 1.4 | 1.63 |
| Water Solubility (mg/mL) | 2.3 | 2.37 |
| Transporter | Predicted Ki (nM) | Basis for Prediction |
|---|---|---|
| DAT | 500–1000 | Structural similarity to |
| SERT | >10,000 | Lack of aromatic substituents |
Applications in Medicinal Chemistry
Intermediate in Antibiotic Synthesis
The compound’s azetidine and thioether groups make it a candidate for derivatization into β-lactamase inhibitors or carbapenem analogues, leveraging methods from .
Prodrug Development
The hydroxyl group can be esterified to improve bioavailability, while the azetidine nitrogen allows for salt formation, enhancing water solubility for intravenous formulations.
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